Kanosamine, Hydrochloride
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Overview
Description
Kanosamine, Hydrochloride is a chemical compound with the molecular formula C6H14ClNO5 It is a derivative of glucopyranose, where the hydroxyl group at the third position is replaced by an amino group, and it is present as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kanosamine, Hydrochloride typically involves the selective amination of glucopyranose derivatives. One common method includes the use of protective groups to shield other hydroxyl groups during the reaction. The reaction conditions often involve the use of ammonia or amine derivatives under controlled temperatures and pH to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Kanosamine, Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Kanosamine, Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Kanosamine, Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This can affect various biochemical pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-deoxy-D-glucopyranose: A similar compound without the hydrochloride salt.
3-Amino-3-deoxy-D-mannopyranose: A stereoisomer with a different spatial arrangement of atoms.
3-Amino-3-deoxy-D-galactopyranose: Another stereoisomer with distinct properties.
Uniqueness
Kanosamine, Hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly valuable in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-amino-6-(hydroxymethyl)oxane-2,3,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-4(9)2(1-8)12-6(11)5(3)10;/h2-6,8-11H,1,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMWKOGBJREKIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)N)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669981 |
Source
|
Record name | 3-Amino-3-deoxyhexopyranose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24384-86-9 |
Source
|
Record name | 3-Amino-3-deoxyhexopyranose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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